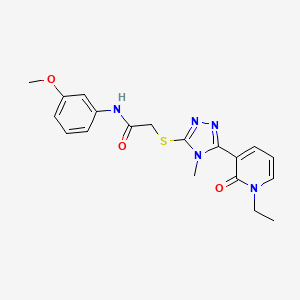

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

2-((5-(1-Ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic triazole-thio-acetamide derivative characterized by a 1,2,4-triazole core linked to a 1-ethyl-2-oxo-1,2-dihydropyridin-3-yl substituent and a 3-methoxyphenylacetamide moiety. This compound’s structure combines a heterocyclic triazole scaffold, known for diverse bioactivities, with a dihydropyridinone group that may enhance metabolic stability and a methoxyphenyl group contributing to receptor-binding interactions.

Properties

IUPAC Name |

2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-4-24-10-6-9-15(18(24)26)17-21-22-19(23(17)2)28-12-16(25)20-13-7-5-8-14(11-13)27-3/h5-11H,4,12H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYMMMHASVXKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide , identified by the CAS number 1105228-91-8 , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 399.47 g/mol . The structure features a triazole ring, a thioether linkage, and an acetamide moiety, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₅O₃S |

| Molecular Weight | 399.47 g/mol |

| CAS Number | 1105228-91-8 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structural motifs. For instance, triazole derivatives have shown significant activity against various bacterial strains. The compound under discussion was evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a comparative study, the compound demonstrated an MIC of 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative bacteria. These values indicate a potent antibacterial effect that is superior to traditional antibiotics like oxytetracycline .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research indicates that similar triazole-thio derivatives exhibit chemopreventive effects in various cancer models.

Case Study: Anticancer Evaluation

In vitro assays revealed that the compound significantly inhibited cell proliferation in cancer cell lines with IC₅₀ values ranging from 10 to 20 µM . Molecular docking studies suggest that the mechanism of action may involve the inhibition of key enzymes involved in cancer cell metabolism .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The thiazole and triazole moieties are known to inhibit enzymes such as proteases and kinases.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.

- Antioxidant Properties : Similar compounds have shown antioxidant activity, which contributes to their protective effects against oxidative stress in cells .

Comparison with Similar Compounds

Key Observations :

- The dihydropyridinone group in the target compound may improve metabolic stability compared to furan or pyrazole substituents, which are more prone to oxidative metabolism .

- The 3-methoxyphenyl group likely enhances lipophilicity and π-π stacking interactions relative to 3,4-dimethoxyphenyl or unsubstituted aryl groups .

Physicochemical Comparison :

| Property | Target Compound | Furan Derivative | Pyridinyl Derivative |

|---|---|---|---|

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~2.1 | ~3.1 |

| Solubility | Low (methoxy groups) | Moderate (polar furan) | Low (dimethoxy groups) |

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability: The dihydropyridinone moiety may reduce oxidative degradation compared to furan or thiophene substituents, which are susceptible to CYP450-mediated metabolism .

- Selectivity: highlights that certain triazole derivatives induce ferroptosis in OSCC cells while sparing normal epithelial cells. The target compound’s ethyl and methyl groups may minimize off-target effects .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving heterocyclic coupling and thioacetamide formation. Key steps include:

- Thioether linkage : Reacting 5-substituted 1,2,4-triazole-3-thiols with chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

- Purification : Recrystallization from solvents like ethanol or pet-ether, monitored by TLC for reaction completion .

- Optimization : Adjusting reaction time (4–6 hours), temperature (80–100°C), and catalyst use (e.g., zeolites or pyridine) to improve yields .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- 1H NMR/IR : Verify functional groups (e.g., acetamide C=O at ~1667 cm⁻¹, triazole C-S at ~611 cm⁻¹) and substituent environments .

- LC-MS/Elemental analysis : Confirm molecular ion peaks (e.g., [M+1]⁺) and C/H/N/S/O composition (±0.3% deviation) .

- X-ray crystallography (if available): Resolve stereochemical ambiguities in the dihydropyridine or triazole moieties .

Q. How is the compound’s biological activity initially predicted?

Computational tools like PASS software predict broad-spectrum antimicrobial or anticancer potential based on structural analogs. Molecular docking assesses binding affinity to targets (e.g., fungal CYP51 or bacterial gyrase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Substituent effects :

| Position | Modification | Observed Impact | Reference |

|---|---|---|---|

| Triazole-3-yl | Ethyl → Methyl | Reduced antifungal potency | |

| Methoxyphenyl | Ortho vs. para substitution | Alters solubility and CYP inhibition |

- Strategies : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance metabolic stability .

Q. How should researchers resolve contradictions between computational predictions and empirical bioassay data?

- Orthogonal assays : Validate predicted antifungal activity with both in vitro (microdilution) and in vivo (murine models) tests .

- Purity checks : Reanalyze compound purity via HPLC to rule out impurities skewing results .

- Target specificity : Use CRISPR-engineered microbial strains to confirm mechanism of action .

Q. What experimental design principles apply to scaling up synthesis for preclinical studies?

- Process control : Implement continuous flow reactors to maintain consistency in exothermic steps (e.g., thioether formation) .

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .

- Quality-by-design (QbD) : Use factorial design experiments to optimize variables (temperature, stoichiometry) for reproducibility .

Q. How can solubility and bioavailability challenges be addressed methodologically?

- Prodrug derivatization : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve cellular uptake .

Q. What advanced computational methods refine understanding of its pharmacokinetics?

- MD simulations : Model interactions with human serum albumin to predict plasma half-life .

- ADMET prediction : Use SwissADME to assess CYP450 metabolism and blood-brain barrier penetration .

Q. How are toxicity profiles systematically evaluated?

Q. What strategies validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink with binding proteins, identified via SDS-PAGE/MS .

- Thermal shift assays : Monitor protein denaturation shifts to confirm target binding .

Key Methodological Takeaways

- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, drying agents) to mitigate batch-to-batch variability .

- Data triangulation : Combine computational, in vitro, and in vivo data to build robust SAR models .

- Ethical rigor : Adhere to OECD guidelines for preclinical toxicity testing to ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.